(5-Bromopyrimidin-4-yl)(phenyl)methanone
Description
(5-Bromopyrimidin-4-yl)(phenyl)methanone is a heterocyclic aromatic compound featuring a pyrimidine ring substituted with a bromine atom at the 5-position and a phenyl group attached via a ketone bridge at the 4-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science.
Properties
CAS No. |
225794-32-1 |
|---|---|
Molecular Formula |
C11H7BrN2O |
Molecular Weight |
263.09 g/mol |
IUPAC Name |
(5-bromopyrimidin-4-yl)-phenylmethanone |
InChI |
InChI=1S/C11H7BrN2O/c12-9-6-13-7-14-10(9)11(15)8-4-2-1-3-5-8/h1-7H |
InChI Key |
XKZHWMFPIKWHFQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=NC=NC=C2Br |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NC=NC=C2Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine and Pyrazole Derivatives
Key Examples:
- 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (Acta Crystallogr. E, 2012): This compound replaces the pyrimidine ring with a pyrazole core but retains the bromophenyl and fluorophenyl substituents.
- 1-(5-(4-Amino-7-methyl-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(4-bromophenyl)ethan-1-one (Supplementary Material): Incorporates a fused pyrrolopyrimidine system, which increases planarity and π-stacking capability. The amino and methyl groups may improve binding affinity in biological systems compared to the unsubstituted phenyl group in the target compound .
Substituent Effects on Properties
- Bromine vs.
- Ketone Position: The ketone bridge in (5-Bromopyrimidin-4-yl)(phenyl)methanone allows conjugation between the pyrimidine and phenyl rings, stabilizing the molecule’s electronic structure. In contrast, Chimassorb®81 (a 2-hydroxy-benzophenone UV absorber) uses a hydroxyl group para to the ketone, enabling UV absorption via intramolecular hydrogen bonding .
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